2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
Triazolopyridazines are a class of compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction mixture is usually poured on ice and the separated solid is collected by filtration .
Molecular Structure Analysis
The molecular structure of triazolopyridazines can be analyzed using techniques like 1H-NMR . For example, the 1H-NMR of a similar compound showed peaks at 6.28 (d, 1H, J=7.5Hz, CH), 7.57 (m, 4H, three H of Ph, 7-H), 7.96 (m, 2H, Ph), 8.61 (d, 1H, J= 9.5Hz, 8-H), 9.44 (d, 1H, J=7.5Hz, NH) .
Scientific Research Applications
Anticonvulsant Activity
Compounds within the 1,2,4-triazolo[4,3-a]pyrazine and related families have been synthesized and evaluated for their anticonvulsant properties. These compounds, including derivatives with modifications at the benzyl position, such as fluoro substitution, have shown potent activity against maximal electroshock-induced seizures in rats. The synthesis approach and bioisostere comparisons with purine rings indicate a strategic framework for developing anticonvulsant agents with reduced side effects, such as emesis (J. Kelley et al., 1995).
Antiviral Activity
Research on the antiviral activity of triazolo[4,3-b]pyridazine derivatives has identified compounds with promising activity against the hepatitis A virus (HAV). The structural versatility of these compounds allows for the synthesis of various derivatives, enhancing the potential for targeted antiviral therapies. This indicates a significant step towards developing new antiviral agents, with compound specificity offering a pathway to potentially overcome resistance mechanisms (A. H. Shamroukh & Mohamed. A. Ali, 2008).
Antimicrobial and Antifungal Activity
Several derivatives within the triazolo[4,3-b]pyridazine and related families have been synthesized and evaluated for antimicrobial and antifungal activities. These studies highlight the compounds' efficacy against a range of pathogenic bacteria and fungi, suggesting their potential as leads for developing new antimicrobial agents. The structural modifications leading to these activities provide insights into the molecular framework necessary for bioactivity, laying the groundwork for future drug design and development (M. Suresh et al., 2016).
Antitumor Activity
Research into the antitumor potential of 1,2,4-triazolo[4,3-b]pyridazine derivatives has uncovered compounds with significant activity against various cancer cell lines. These findings suggest a promising avenue for cancer therapy, with the possibility of developing novel anticancer agents based on these heterocyclic frameworks. The exploration of these compounds' antiproliferative effects contributes to our understanding of their mechanism of action and their potential role in cancer treatment (K. Bhat et al., 2009).
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyridazine derivatives have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
The exact mode of action of this compound is currently unknown. It is plausible that it interacts with its target protein in a manner similar to other [1,2,4]triazolo[4,3-a]pyridazine derivatives, which inhibit the enzymatic activity of their target proteins, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Given the potential target of c-met kinase, it could impact pathways related to cell growth and survival, including the pi3k/akt/mtor and ras/raf/mek/erk pathways .
Result of Action
If it acts similarly to other c-met kinase inhibitors, it could potentially inhibit cell growth and induce apoptosis .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O/c19-15-8-6-13(7-9-15)12-22-18(24)23-17(21-22)11-10-16(20-23)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIHHRMVWISLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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